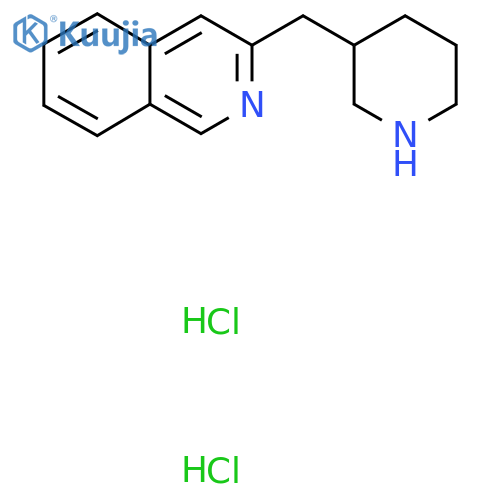Cas no 1187928-56-8 (3-Piperidin-3-ylmethyl-isoquinoline dihydrochloride)

1187928-56-8 structure
商品名:3-Piperidin-3-ylmethyl-isoquinoline dihydrochloride
CAS番号:1187928-56-8
MF:C15H20Cl2N2
メガワット:299.238701820374
MDL:MFCD09997851
CID:4778442
3-Piperidin-3-ylmethyl-isoquinoline dihydrochloride 化学的及び物理的性質
名前と識別子
-
- 3-PIPERIDIN-3-YLMETHYL-ISOQUINOLINE DIHYDROCHLORIDE
- SB31216
- 3-(Piperidin-3-ylmethyl)isoquinoline dihydrochloride
- 3-Piperidin-3-ylmethyl-isoquinoline dihydrochloride
-
- MDL: MFCD09997851
- インチ: 1S/C15H18N2.2ClH/c1-2-6-14-11-17-15(9-13(14)5-1)8-12-4-3-7-16-10-12;;/h1-2,5-6,9,11-12,16H,3-4,7-8,10H2;2*1H
- InChIKey: SUSMVTGZFPUOOS-UHFFFAOYSA-N
- ほほえんだ: Cl.Cl.N1CCCC(CC2C=C3C=CC=CC3=CN=2)C1
計算された属性
- 水素結合ドナー数: 3
- 水素結合受容体数: 2
- 重原子数: 19
- 回転可能化学結合数: 2
- 複雑さ: 241
- トポロジー分子極性表面積: 24.9
3-Piperidin-3-ylmethyl-isoquinoline dihydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D969306-500mg |
3-Piperidin-3-ylmethyl-isoquinoline dihydrochloride |
1187928-56-8 | 95% | 500mg |
$1115 | 2024-07-28 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0392S-250mg |
3-Piperidin-3-ylmethyl-isoquinoline dihydrochloride |
1187928-56-8 | 96% | 250mg |
¥4800.42 | 2025-01-21 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0392S-50mg |
3-Piperidin-3-ylmethyl-isoquinoline dihydrochloride |
1187928-56-8 | 96% | 50mg |
1797.85CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0392S-5g |
3-Piperidin-3-ylmethyl-isoquinoline dihydrochloride |
1187928-56-8 | 96% | 5g |
58345.32CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0392S-500mg |
3-Piperidin-3-ylmethyl-isoquinoline dihydrochloride |
1187928-56-8 | 96% | 500mg |
8463.46CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0392S-50mg |
3-Piperidin-3-ylmethyl-isoquinoline dihydrochloride |
1187928-56-8 | 96% | 50mg |
¥1853.72 | 2025-01-21 | |
| eNovation Chemicals LLC | D969306-250mg |
3-Piperidin-3-ylmethyl-isoquinoline dihydrochloride |
1187928-56-8 | 95% | 250mg |
$610 | 2025-02-19 | |
| eNovation Chemicals LLC | D969306-1g |
3-Piperidin-3-ylmethyl-isoquinoline dihydrochloride |
1187928-56-8 | 95% | 1g |
$2105 | 2025-02-19 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0392S-1g |
3-Piperidin-3-ylmethyl-isoquinoline dihydrochloride |
1187928-56-8 | 96% | 1g |
¥16438.61 | 2025-01-21 | |
| eNovation Chemicals LLC | D969306-50mg |
3-Piperidin-3-ylmethyl-isoquinoline dihydrochloride |
1187928-56-8 | 95% | 50mg |
$255 | 2025-02-20 |
3-Piperidin-3-ylmethyl-isoquinoline dihydrochloride 関連文献
-
Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983
-
Wojciech Juszczyk,Zbigniew Kaszkur RSC Adv., 2022,12, 5312-5323
-
Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729
-
Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915
-
Chris H. Greene Faraday Discuss., 2004,127, 413-423
1187928-56-8 (3-Piperidin-3-ylmethyl-isoquinoline dihydrochloride) 関連製品
- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)
- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)
- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)
- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)
- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)
- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)
- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)
- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)
- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)
- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1187928-56-8)3-Piperidin-3-ylmethyl-isoquinoline dihydrochloride

清らかである:99%/99%/99%/99%/99%/99%
はかる:1g/5g/500mg/250mg/100mg/50mg
価格 ($):2060.0/7539.0/1094.0/602.0/356.0/232.0